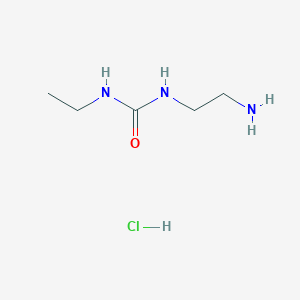
1-(2-氨基乙基)-3-乙基脲盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)maleimide hydrochloride, also known as 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride, is a chemical compound with the empirical formula C6H9N2O2Cl . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .
Molecular Structure Analysis
The molecular weight of 1-(2-Aminoethyl)maleimide hydrochloride is 176.60 . The specific molecular structure of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, amines in general are known to participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure . For example, they can be gases, liquids, or solids at room temperature, and they can be soluble or insoluble in water . The specific physical and chemical properties of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available in the sources I found.科学研究应用
可水解聚脲
带有受阻尿素键(HUB)的可水解聚脲已被设计出来,其特点是可逆地解离成大体积的胺和异氰酸酯。这些材料,包括带有 1-叔丁基-1-乙基脲键的材料,由于其降解特性、低成本和结构多功能性,显示出广泛应用的潜力。这使得它们适用于生物医学、农业、塑料和包装行业 (Ying & Cheng, 2014)。
对胶原原纤维形成的影响
研究了乙基脲对胶原原纤维形成的影响,结果表明它降低了原纤维形成的程度和速率。这表明乙基脲可能有助于理解疏水相互作用在胶原结构和稳定性中的作用,尤其是在生物医学研究中 (Capaldi & Chapman, 1984)。
在生物偶联中的应用
1-乙基-3-[3-二甲氨基丙基]碳二亚胺(EDC)及其脲衍生物 1-(3-二甲氨基丙基)-3-乙基脲(EDU)在生物偶联和肽合成中非常重要。尤其是 EDU,它会影响旋光偏振测量,表明生物分子的结构发生了变化。这突出了它在蛋白质结构和相互作用研究中的相关性 (Kubilius & Tu, 2017)。
安全和危害
未来方向
While specific future directions for “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, there is ongoing research into the use of amines and related compounds in various fields, including medicine and materials science . For example, maleimide-modified hyaluronic acid and gelatin hydrogels have been studied for their potential use in regenerative medicine .
属性
IUPAC Name |
1-(2-aminoethyl)-3-ethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-2-7-5(9)8-4-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBNYMMSCZFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-ethylurea hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)
![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)



![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)
![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)
![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)